6,7-Dimethoxy-1-tetralone

Description

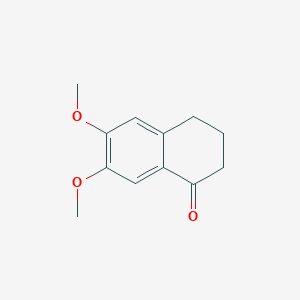

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNJHKOXXBIJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCCC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295810 | |

| Record name | 6,7-Dimethoxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13575-75-2 | |

| Record name | 3,4-Dihydro-6,7-dimethoxy-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13575-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-6,7-dimethoxy-1(2H)-naphthalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013575752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13575-75-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dimethoxy-1-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-6,7-DIMETHOXY-1(2H)-NAPHTHALENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5A3S85SQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6,7-Dimethoxy-1-tetralone CAS number and properties

An In-Depth Technical Guide to 6,7-Dimethoxy-1-tetralone for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer insights into its synthesis, properties, and strategic applications. We will delve into the causality behind its utility as a molecular scaffold and provide actionable protocols and workflows.

Core Compound Identification and Properties

This compound is a bicyclic aromatic ketone, structurally a derivative of tetralone with two methoxy groups on the aromatic ring. These electron-donating groups significantly influence the reactivity of both the aromatic and aliphatic rings, making it a versatile precursor for a wide range of more complex molecules.

Key Identifiers

The compound is unequivocally identified by its CAS (Chemical Abstracts Service) number, which is crucial for database searches and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 13575-75-2 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| IUPAC Name | 6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one | [1] |

| Synonyms | 6,7-dimethoxytetralin-1-one, 3,4-dihydro-6,7-dimethoxynaphthalen-1(2H)-one | [1] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a stable crystalline solid at room temperature, simplifying its manipulation in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or crystals | [1] |

| Melting Point | 95 - 100 °C | [1][2] |

| Purity (Typical) | ≥97% | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO, methanol, and dichloromethane. | [3] |

Synthesis Pathway: A Mechanistic Perspective

The synthesis of substituted tetralones is a cornerstone of organic synthesis, with multiple established routes. A prevalent and industrially scalable approach for this compound involves a multi-step sequence starting from 1,2-dimethoxybenzene (veratrole). This pathway is chosen for its high-yielding steps and the commercial availability of the starting materials.

The logical flow of this synthesis is depicted below. It begins with a Friedel-Crafts acylation to introduce a four-carbon side chain, followed by reduction of a ketone and a final intramolecular acylation (cyclization) to form the bicyclic system.

Detailed Synthesis Protocol

This protocol describes a representative lab-scale synthesis based on the principles of Friedel-Crafts reactions. The choice of a strong acid like polyphosphoric acid (PPA) for the final cyclization is critical, as it acts as both the catalyst and solvent, driving the reaction to completion.

Step 1: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in dichloromethane (DCM) at 0 °C, add succinic anhydride (1.1 eq).

-

Slowly add a solution of 1,2-dimethoxybenzene (1.0 eq) in DCM to the mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates consumption of the starting material.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid.

Step 2: Clemmensen Reduction

-

Amalgamate zinc powder by stirring with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the zinc amalgam with water.

-

Add the crude keto acid from Step 1, concentrated HCl, water, and toluene to a flask containing the freshly prepared zinc amalgam.

-

Heat the mixture to reflux and stir vigorously for 24 hours. Add additional portions of concentrated HCl every 6 hours to maintain a strongly acidic medium.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 4-(3,4-Dimethoxyphenyl)butanoic acid.

Step 3: Intramolecular Cyclization

-

Add the crude butanoic acid from Step 2 to polyphosphoric acid (PPA) at 80-90 °C with vigorous mechanical stirring. The use of PPA is crucial here as weaker acids may fail to promote this intramolecular reaction efficiently.

-

Monitor the reaction by TLC. Once the starting material is consumed (typically 2-4 hours), cool the mixture slightly and pour it onto crushed ice.

-

Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the solution over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization from an ethanol/water mixture to afford this compound as a crystalline solid.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile molecular scaffold. The ketone functionality and the activated α-methylene group provide reactive handles for derivatization, while the dimethoxy-substituted aromatic ring is a common motif in many biologically active compounds.

Its applications are extensive and include:

-

Precursor to Quinolines: Serves as a starting material for quinoline derivatives that have shown potential dopaminergic activity.[4]

-

Synthesis of Anti-inflammatory Agents: Used in the synthesis of novel naphthols with demonstrated anti-inflammatory properties.[4]

-

Antitumor Alkaloids: Acts as a key building block for constructing complex benzophenanthridine alkaloids, a class of compounds known for their antitumor capabilities.[4]

-

Natural Product Synthesis: The tetralone core is a structural subunit in numerous natural products, making this compound a valuable starting point for total synthesis projects.[5]

The workflow below illustrates the strategic position of this compound in a typical drug discovery pipeline.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data sheets (SDS), the compound presents moderate hazards.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat.[6]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, use a NIOSH-approved particulate respirator.[7]

-

-

Handling and Storage:

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity, and established synthetic pathways make it an ideal starting point for the creation of novel molecules with significant biological and therapeutic potential. This guide provides the foundational knowledge required for its effective and safe utilization in advanced research settings.

References

-

6-METHOXY-β-TETRALONE - Organic Syntheses Procedure. Organic Syntheses. [Link]

- CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents.

-

1-Tetralone - Wikipedia. Wikipedia. [Link]

-

Synthesis of 8-Methoxy-1-Tetralone - Canadian Center of Science and Education. Canadian Center of Science and Education. [Link]

-

Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. Semantic Scholar. [Link]

-

An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkat USA. [Link]

Sources

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6,7-二甲氧基-1-四氢萘酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

6,7-Dimethoxy-1-tetralone mechanism of action

An In-Depth Technical Guide to the Mechanistic Landscape of 6,7-Dimethoxy-1-tetralone and Its Bioactive Derivatives

Foreword

As a Senior Application Scientist, it is imperative to approach the study of any chemical entity with a perspective grounded in both its intrinsic properties and its functional context. For this compound, the scientific literature reveals a fascinating narrative. This molecule is not primarily an end-effector with a direct, well-characterized mechanism of action on a specific biological target. Instead, its profound significance lies in its role as a foundational scaffold—a versatile and highly valued starting material for the synthesis of a diverse array of potent, biologically active compounds. This guide, therefore, deviates from a traditional single-mechanism review. It embraces the true utility of this compound by exploring the mechanisms of the powerful therapeutic agents derived from its core structure, providing researchers and drug development professionals with a comprehensive understanding of its strategic importance in medicinal chemistry.

Part 1: The Molecular Profile of this compound

This compound is a bicyclic aromatic ketone.[1] Its structure, characterized by a tetralone core with two methoxy groups on the aromatic ring, imparts a unique combination of steric and electronic properties. These features make it an ideal precursor for further chemical modifications. The ketone functional group and the activated aromatic ring serve as reactive handles for a variety of synthetic transformations, allowing for the construction of more complex molecular architectures.[2]

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Powder |

| Melting Point | 98-100 °C |

| CAS Number | 13575-75-2 |

The true value of this molecule is realized in its application as a synthon for compounds targeting a range of therapeutic areas, including cancer, inflammation, and neurological disorders.[2][3]

Part 2: A Gateway to Potent Bioactive Agents: Mechanisms of Key Derivatives

The tetralone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic therapeutic agents.[4] this compound serves as a critical launchpad for developing derivatives with specific and potent mechanisms of action.

Anticancer Activity: Dual-Pronged Assault on Malignancies

The 6,7-dimethoxy-tetralone core is central to the synthesis of novel anticancer agents that operate through distinct and powerful mechanisms.

This compound is a key intermediate in the synthesis of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, a class of compounds identified as potent inhibitors of human topoisomerase I (TOP1).[5]

Mechanism of Action: TOP1 is a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. It functions by creating a transient single-strand break in the DNA, allowing the strands to rotate, and then resealing the break. Quinoline-based TOP1 inhibitors exert their cytotoxic effect by trapping the enzyme-DNA covalent complex, known as the TOP1 cleavage complex (TOP1cc). This stabilization of the TOP1cc prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stalled complex, it collapses, generating a highly toxic double-strand break, which ultimately triggers apoptotic cell death.

Derivatives such as 2-(3′,4′-dimethoxybenzylidene)tetralone, synthesized from the tetralone scaffold, have demonstrated potent anti-breast cancer activity by targeting the microtubule network.[6]

Mechanism of Action: Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Their ability to polymerize and depolymerize is critical for proper chromosome segregation. Unlike drugs that destabilize microtubules (e.g., Vinca alkaloids), this class of tetralone derivatives acts as a microtubule-stabilizing agent, similar to paclitaxel. By binding to tubulin and promoting its polymerization, the compound suppresses microtubule dynamics. This leads to the formation of dysfunctional, hyper-stable mitotic spindles, causing a prolonged mitotic arrest. Furthermore, this specific derivative has been shown to induce the generation of reactive oxygen species (ROS), creating a secondary cytotoxic stress that pushes the cancer cell towards apoptosis.[6]

Neuromodulatory and Anti-inflammatory Potential

The versatility of the this compound scaffold extends beyond oncology. It is a documented precursor for:

-

Quinolines with Dopaminergic Activity: These compounds have potential applications in treating neurological and psychiatric conditions where dopamine signaling is dysregulated.[3]

-

Naphthols with Anti-inflammatory Activity: These derivatives have been investigated as potent inhibitors of enzymes like 5-lipoxygenase, which is involved in the synthesis of pro-inflammatory leukotrienes.

Part 3: Foundational Experimental Protocols

To validate the mechanisms of action for derivatives of this compound, specific and robust assays are required. The following protocols represent self-validating systems for assessing topoisomerase I inhibition and tubulin polymerization.

Protocol 1: Topoisomerase I DNA Cleavage Assay

Objective: To determine if a test compound can stabilize the covalent TOP1-DNA cleavage complex, preventing re-ligation.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) and purified human TOP1 enzyme in a reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).

-

Compound Addition: Add the test compound (dissolved in DMSO) at various concentrations. Include a positive control (e.g., Camptothecin) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to nick the DNA and for the compound to trap the cleavage complex.

-

Reaction Termination: Stop the reaction by adding a termination solution containing SDS and proteinase K. The SDS dissociates the non-covalently bound enzyme, while the proteinase K digests the TOP1 that is covalently attached to the nicked DNA, leaving the DNA break.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the different DNA topoisomers.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA (Form I) runs fastest, followed by nicked, open-circular DNA (Form II), and then linear DNA (Form III). A potent TOP1 inhibitor will show a dose-dependent increase in the amount of Form II DNA at the expense of Form I, indicating the stabilization of the cleavage complex.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To measure the effect of a test compound on the rate and extent of tubulin polymerization into microtubules.

Methodology:

-

Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (>99%) in a GTP-containing polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP). Keep on ice.

-

Assay Plate Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a positive control for polymerization stabilization (Paclitaxel) and a negative control (DMSO vehicle).

-

Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate into a spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature of 37°C.

-

Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is directly proportional to the amount of polymerized tubulin (microtubules scatter light).

-

Data Analysis: Plot absorbance (OD₃₄₀) versus time. A compound that stabilizes microtubules will show a faster rate of polymerization (steeper slope) and/or a higher maximum absorbance (Vmax) compared to the vehicle control.

Part 4: Conclusion

While this compound may not be the protagonist in a direct pharmacological narrative, it is undeniably the master architect. Its chemical structure provides the essential framework upon which highly specific and potent therapeutic agents are built. From inducing catastrophic DNA damage in cancer cells via topoisomerase I inhibition to freezing the mitotic machinery through microtubule stabilization, the derivatives of this humble tetralone are a testament to the power of scaffold-based drug design. For researchers in drug development, understanding the synthetic potential of this compound is to hold the key to unlocking a multitude of mechanistic possibilities.

References

-

Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. Available from: [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, 97% | 273937-5G. Retrieved January 9, 2026, from [Link]

-

Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Medicinal Chemistry, 13(5), 585-599. Available from: [Link]

-

Gautam, Y., Dwivedi, S., Srivastava, A., Singh, J., & Singh, A. S. (2016). 2-(3′,4′-Dimethoxybenzylidene)tetralone induces anti-breast cancer activity through microtubule stabilization and activation of reactive oxygen species. RSC Advances, 6(40), 33565-33574. Available from: [Link]tetralone_induces_anti-breast_cancer_activity_through_microtubule_stabilization_and_activation_of_reactive_oxygen_species)

-

Wikipedia. (2023, December 1). 1-Tetralone. Retrieved January 9, 2026, from [Link]

-

Saeed, A., Shaheen, F., & Abbas, N. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Materials Science Research India, 16(3). Available from: [Link]

Sources

- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 6,7-Dimethoxy-1-tetralone and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxy-1-tetralone is a pivotal intermediate in synthetic organic chemistry, serving as a versatile scaffold for the generation of a diverse array of biologically active molecules. While the inherent biological activity of this compound itself is not extensively documented, its true significance lies in its role as a precursor to compounds with potent pharmacological properties. This technical guide provides a comprehensive overview of the synthesis and biological activities of key derivatives of this compound, with a focus on their applications in oncology, inflammation, and neuroscience. Detailed experimental protocols for the synthesis of representative derivatives and for the evaluation of their biological activities are provided to enable researchers to apply these methodologies in their own laboratories.

Introduction: The Versatility of the this compound Scaffold

This compound is a bicyclic aromatic ketone that has garnered significant attention in medicinal chemistry due to its utility as a building block for complex molecular architectures.[1] Its rigid framework and modifiable functional groups make it an ideal starting material for the synthesis of compounds that can interact with a variety of biological targets. The primary value of this compound in drug discovery and development is realized through its conversion into derivatives with significant therapeutic potential, including anticancer, anti-inflammatory, and dopaminergic agents.[2] This guide will delve into the synthesis and biological evaluation of these important classes of this compound derivatives.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have emerged as a promising class of anticancer agents, with many exhibiting potent activity through the inhibition of topoisomerase I, a critical enzyme in DNA replication and transcription.[3]

Synthesis of Benzophenanthridine and Quinoline Derivatives

A key class of anticancer compounds derived from this compound are the benzophenanthridine alkaloids and related quinoline structures. The synthesis of these compounds often involves a multi-step process, beginning with the reaction of this compound with other reagents to construct the core heterocyclic system.[2] For instance, this compound can react with 2-amino-4,5-dimethoxyacetophenone to form 5,6-dihydro-2,3,9,10-tetramethoxybenz[c]acridine.

Mechanism of Action: Topoisomerase I Inhibition

Many of the anticancer derivatives of this compound function as topoisomerase I inhibitors.[3] These compounds stabilize the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a lethal double-strand break, ultimately inducing apoptosis in rapidly dividing cancer cells.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the anticancer activity of representative quinoline derivatives synthesized from precursors related to this compound.

| Compound | Cancer Cell Line | Activity (GI50, µM) | Reference |

| 14m | Colon Cancer | 0.875 | [3] |

| Leukemia | 0.904 | [3] | |

| Melanoma | 0.926 | [3] | |

| 14h | Melanoma (LOX IMVI) | 0.116 - 0.227 | [3] |

| 14p | Melanoma (LOX IMVI) | 0.116 - 0.227 | [3] |

Experimental Protocol: Topoisomerase I Inhibition Assay

This protocol is adapted from established methods for assessing topoisomerase I inhibition.[5][6][7]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

-

Test compound (dissolved in DMSO)

-

Sterile deionized water

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide

-

6x DNA loading dye

Procedure:

-

Prepare a 1% agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide.

-

For each reaction, combine the following in a microcentrifuge tube on ice:

-

2 µL 10x Topoisomerase I Assay Buffer

-

1 µL supercoiled plasmid DNA (200 ng)

-

1 µL test compound at various concentrations (or DMSO for control)

-

x µL sterile deionized water to bring the volume to 19 µL

-

-

Add 1 µL of human Topoisomerase I (1-2 units) to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of 6x DNA loading dye.

-

Load the samples onto the prepared agarose gel.

-

Run the gel at 80-100V until the dye front has migrated approximately two-thirds of the way down the gel.

-

Visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed form.

Caption: Synthesis of quinoline derivatives and their mechanism of action as Topoisomerase I inhibitors.

Anti-inflammatory Activity of this compound Derivatives

The tetralone scaffold is also present in compounds with significant anti-inflammatory properties. Derivatives of this compound have been synthesized and shown to inhibit key enzymes in the inflammatory cascade, such as 5-lipoxygenase.[8]

Synthesis of Naphthol Derivatives

The synthesis of anti-inflammatory naphthol derivatives from this compound can be achieved through various synthetic routes. These often involve reactions that modify the ketone and aromatic ring of the starting material to introduce new functional groups that are critical for biological activity.

Mechanism of Action: 5-Lipoxygenase Inhibition

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[9] By inhibiting 5-LOX, the production of these pro-inflammatory molecules is reduced, leading to an anti-inflammatory effect.

Quantitative Data on Anti-inflammatory Activity

The following table presents data for a representative 5-lipoxygenase inhibitor derived from a related benzoheterocyclic structure.

| Compound | Target | Activity (IC50, µM) | Reference |

| 7 | 5-Lipoxygenase | 0.36 | [10] |

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

This protocol is based on established methods for measuring 5-lipoxygenase activity.[11][12]

Materials:

-

Human recombinant 5-lipoxygenase

-

Arachidonic acid (substrate)

-

Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Test compound (dissolved in DMSO)

-

Spectrophotometer and UV-transparent 96-well plates

Procedure:

-

Prepare solutions of the test compound at various concentrations in the assay buffer.

-

In a UV-transparent 96-well plate, add 180 µL of assay buffer, 10 µL of the test compound solution (or DMSO for control), and 10 µL of the 5-lipoxygenase enzyme solution.

-

Incubate the mixture at room temperature for 5 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Immediately measure the change in absorbance at 234 nm over a period of 5-10 minutes using a spectrophotometer.

-

The rate of reaction is proportional to the change in absorbance. Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

Caption: Synthesis of naphthol derivatives and their mechanism of action as 5-Lipoxygenase inhibitors.

Dopaminergic Activity of this compound Derivatives

Derivatives of this compound, particularly octahydrobenzo[f]quinolines, have been synthesized and evaluated for their activity at dopamine receptors.[13][14] These compounds have potential applications in the treatment of neurological and psychiatric disorders.

Synthesis of Octahydrobenzo[f]quinolines

The synthesis of octahydrobenzo[f]quinolines from this compound involves the construction of a piperidine ring fused to the tetralone system. This creates a rigid structure that can mimic the conformation of dopamine and interact with its receptors.[15]

Mechanism of Action: Dopamine Receptor Modulation

Octahydrobenzo[f]quinoline derivatives can act as agonists at dopamine receptors.[16] Their affinity for different dopamine receptor subtypes (e.g., D1, D2) can be modulated by altering the substituents on the quinoline ring system.[17]

Quantitative Data on Dopaminergic Activity

The following table provides binding affinity data for a representative octahydrobenzo[g]quinoline derivative.

| Compound | Receptor | Activity (IC50, nM) | Reference |

| 5c | α2-adrenergic | 0.5 | [18] |

Note: While this specific data point is for an adrenergic receptor, it highlights the high affinity that can be achieved with this class of compounds.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol is a general guide based on established radioligand binding assays.[19][20]

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

Radioligand (e.g., [³H]-Spiperone)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Test compound (dissolved in DMSO)

-

Non-specific binding control (e.g., Haloperidol)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare dilutions of the test compound in assay buffer.

-

In a 96-well plate, combine:

-

50 µL of assay buffer

-

25 µL of radioligand

-

25 µL of test compound solution (or DMSO for total binding, or Haloperidol for non-specific binding)

-

100 µL of cell membrane suspension

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound.

Caption: Synthesis of octahydrobenzo[f]quinolines and their mechanism of action at dopamine receptors.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, providing access to a wide range of biologically active compounds. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and dopaminergic agents. The synthetic and assay protocols provided in this guide offer a starting point for researchers to explore the rich chemical space accessible from this versatile intermediate and to develop novel therapeutics for a variety of diseases.

References

-

Craig, J. C., et al. (1989). Synthesis and dopaminergic activity of 2-substituted octahydrobenzo[f]quinolines. Journal of Medicinal Chemistry, 32(5), 961-968. Retrieved from [Link]

-

Grivas, S., et al. (1998). N-(Iodopropenyl)-octahydrobenzo[f]- and -[g]quinolines: Synthesis and Adrenergic and Dopaminergic Activity Studies. Journal of Medicinal Chemistry, 41(19), 3649-3657. Retrieved from [Link]

-

Grivas, S., et al. (1998). N-(Iodopropenyl)-octahydrobenzo[f]- and -[g]quinolines: synthesis and adrenergic and dopaminergic activity studies. Journal of Medicinal Chemistry, 41(19), 3649-3657. Retrieved from [Link]

-

Pommier, Y., et al. (2010). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 5(1), 11-26. Retrieved from [Link]

-

Hacksell, U., et al. (1981). Monophenolic octahydrobenzo[f]quinolines: central dopamine- and serotonin-receptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482. Retrieved from [Link]

-

Protocols.io. (2018). Assay of topoisomerase I activity. Retrieved from [Link]

-

Banerjee, A. K., & Vera, W. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkivoc, 2009(11), 228-234. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. Retrieved from [Link]

-

Cannon, J. G., et al. (1986). p-Dimethoxy-substituted trans-octahydrobenzo[f]- and -[g]quinolines: synthesis and assessment of dopaminergic agonist effects. Journal of Medicinal Chemistry, 29(12), 2529-2534. Retrieved from [Link]

-

Harianie, L., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 50(10), 2915-2924. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

-

Rinken, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1112613. Retrieved from [Link]

-

Theoduloz, C., et al. (2020). Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae). Frontiers in Pharmacology, 11, 589830. Retrieved from [Link]

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105199. Retrieved from [Link]

-

ResearchGate. (2014). First Synthesis of Dopamine and Rotigotin Analogue 2-Amino-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

-

ResearchGate. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]

-

CABI Digital Library. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Retrieved from [Link]

-

Current Medicinal Chemistry. (2018). Design and Synthesis of Dopaminergic Agonists. Retrieved from [Link]

-

Cannon, J. G., et al. (1985). 1-(Aminomethyl)-6,7-dihydroxytetralin derivatives: synthesis and assessment of dopamine-like effects. Journal of Medicinal Chemistry, 28(4), 515-518. Retrieved from [Link]

-

Chemical and Pharmaceutical Bulletin. (2018). synthesis and evaluation of topoisomerase i inhibitors possessing the 5,13-dihydro-6h-benzo. Retrieved from [Link]

-

Creative Biolabs. (n.d.). 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1996). Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors. Retrieved from [Link]

-

PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

-

Molecules. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

- Google Patents. (2020). Synthetic method of 6-methoxy-1-tetralone.

-

Frontiers in Pharmacology. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Retrieved from [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, 97%. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1991). Leukotriene D4 antagonists and 5-lipoxygenase inhibitors. Synthesis of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Retrieved from [Link]

-

Pharmazie. (1989). [Inhibitors of 5-lipoxygenase]. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of topoisomerase I activity [protocols.io]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Leukotriene D4 antagonists and 5-lipoxygenase inhibitors. Synthesis of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Synthesis and dopaminergic activity of 2-substituted octahydrobenzo[f]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Monophenolic octahydrobenzo[f]quinolines: central dopamine- and serotonin-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. arkat-usa.org [arkat-usa.org]

- 16. p-Dimethoxy-substituted trans-octahydrobenzo[f]- and -[g]quinolines: synthesis and assessment of dopaminergic agonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. N-(Iodopropenyl)-octahydrobenzo[f]- and -[g]quinolines: synthesis and adrenergic and dopaminergic activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 20. bmglabtech.com [bmglabtech.com]

The Synthetic Cornerstone: A Guide to 6,7-Dimethoxy-1-tetralone in Complex Molecule Synthesis

Abstract

6,7-Dimethoxy-1-tetralone is a highly versatile and pivotal precursor in the landscape of organic synthesis. Its unique structural architecture, featuring an electron-rich aromatic ring, a reactive ketone, and adjacent methylene groups, makes it an ideal starting point for the construction of complex polycyclic systems. This guide provides an in-depth exploration of the chemical properties and synthetic utility of this compound, with a primary focus on its application in the synthesis of isoquinoline alkaloids and other pharmacologically significant molecules. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-tested experimental protocols, and present case studies that highlight its strategic importance in drug discovery and natural product synthesis.

Introduction: Unveiling a Versatile Building Block

In the intricate world of synthetic chemistry, the choice of a starting material can dictate the elegance, efficiency, and ultimate success of a synthetic route. This compound, a bicyclic ketone, has emerged as a cornerstone for chemists aiming to construct the core scaffolds of numerous biologically active compounds.[1] Its prevalence in the synthesis of isoquinoline and tetrahydroisoquinoline alkaloids, a class of natural products renowned for their diverse and potent pharmacological activities, underscores its significance.[2][3]

The strategic placement of two methoxy groups on the aromatic ring significantly activates it towards electrophilic aromatic substitution, a key mechanistic step in many of the cyclization reactions it undergoes.[4][5] This guide will illuminate the path from this relatively simple precursor to complex molecular targets, providing both the theoretical foundation and the practical steps necessary for successful synthesis.

Physicochemical Properties and Reactivity

A thorough understanding of a precursor's properties is fundamental to its effective utilization. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [6] |

| Molecular Weight | 206.24 g/mol | [6] |

| Appearance | Powder | [6] |

| Melting Point | 98-100 °C | [6] |

| CAS Number | 13575-75-2 | [6] |

The reactivity of this compound is governed by three primary features: the ketone carbonyl group, the electron-rich aromatic ring, and the α-methylene protons. This combination allows for a diverse range of chemical transformations.

Caption: Key reactive sites of this compound.

Core Synthetic Transformation: The Bischler-Napieralski Reaction

One of the most powerful applications of this compound is in the construction of the 3,4-dihydroisoquinoline scaffold via the Bischler-Napieralski reaction.[4][5][7] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide.[4][8]

Mechanism and Rationale

The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[4][5] The electron-donating methoxy groups on the aromatic ring of the precursor are crucial for activating the ring towards the intramolecular electrophilic attack by the intermediate nitrilium ion, which is formed from the amide.[5][7]

Caption: Generalized mechanism of the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of a Dihydroisoquinoline Intermediate

This protocol outlines a general procedure for the Bischler-Napieralski cyclization of an N-acyl derivative of homoveratrylamine, which can be conceptually derived from this compound.

Materials:

-

N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (3.0 eq)

-

Anhydrous toluene or acetonitrile

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the starting amide in anhydrous toluene, add POCl₃ dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude 3,4-dihydropapaverine.[9]

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Case Study: Synthesis of Papaverine

Papaverine, an opium alkaloid, is a potent vasodilator and smooth muscle relaxant.[10][11] Its synthesis is a classic example of the application of the Bischler-Napieralski reaction.[9]

The overall synthetic strategy involves the preparation of the key amide intermediate, followed by cyclization and subsequent dehydrogenation.

Caption: Simplified workflow for the synthesis of Papaverine.

The final step, the dehydrogenation of the 3,4-dihydropapaverine intermediate, is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like mesitylene or tetralin.[9][12]

Other Synthetic Applications

Beyond the Bischler-Napieralski reaction, this compound serves as a precursor for a variety of other important molecular scaffolds. It has been utilized in the synthesis of:

-

Quinoline derivatives with dopaminergic activity.[6]

-

Naphthols with anti-inflammatory properties.[6]

-

Benzophenanthridine alkaloids , which exhibit antitumor activity.[6]

These syntheses often exploit the reactivity of the ketone and the adjacent methylene group to build additional rings and introduce diverse functionalities.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is recommended.[13]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a testament to the power of a well-functionalized starting material in organic synthesis. Its inherent reactivity and structural features provide a reliable and efficient entry point to a wide array of complex and medicinally relevant molecules, most notably the isoquinoline alkaloids. By understanding the principles behind its core transformations, such as the Bischler-Napieralski reaction, and adhering to rigorous experimental techniques, researchers can continue to leverage this invaluable precursor to advance the frontiers of drug discovery and natural product synthesis.

References

-

Cieślak, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Retrieved from [Link]

-

Cieślak, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Retrieved from [Link]

-

Pandey, G., et al. (2008). Asymmetric Synthesis of Isoquinoline Alkaloids: (R)‐ and (S)‐2‐Ethoxycarbonyl‐1‐Formyl‐6, 7‐Dimethoxy‐1,2,3,4‐Tetrahydroisoquinoline as Versatile Precursors. ResearchGate. Retrieved from [Link]

-

Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, (3), 27-34. Retrieved from [Link]

-

ARKIVOC. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkat USA. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Amini, A., et al. (2023). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Polycyclic Aromatic Compounds. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

YouTube. (2022, February 5). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Luchting, B., et al. (2012). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 79, 74-81. Retrieved from [Link]

-

Scribd. (n.d.). Bischler Napieralski Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. 6,7-二甲氧基-1-四氢萘酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]

- 10. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 11. Green Synthesis of Papaverine one of Opium Alkaloids in Water [orgchemres.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Profile of 6,7-Dimethoxy-1-tetralone: A Technical Guide for Researchers

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data of 6,7-Dimethoxy-1-tetralone, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to provide not just the data itself, but also the underlying scientific principles and practical experimental methodologies.

Introduction: The Significance of this compound

This compound (C₁₂H₁₄O₃, Molar Mass: 206.24 g/mol ) is a crucial building block in organic synthesis. Its tetralone core, adorned with two methoxy groups, makes it a versatile precursor for the synthesis of a wide range of compounds, including dopaminergic agents and natural alkaloids.[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives. This guide provides a detailed spectroscopic characterization to aid researchers in their synthetic endeavors.

Molecular Structure:

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 | s | 1H | H-8 |

| 6.57 | s | 1H | H-5 |

| 3.83 | s | 6H | 2 x -OCH₃ |

| 2.80 - 2.90 | t | 2H | H-4 |

| 2.50 - 2.60 | t | 2H | H-2 |

| 2.00 - 2.10 | m | 2H | H-3 |

Note: The exact chemical shifts of the multiplets for H-2, H-3, and H-4 can vary slightly depending on the solvent and spectrometer frequency. The data presented here is a representative example.[1]

Interpretation:

The ¹H NMR spectrum of this compound is characterized by distinct signals that can be unambiguously assigned. The two singlets in the aromatic region at δ 7.40 and 6.57 ppm correspond to the two aromatic protons, H-8 and H-5, respectively. Their singlet nature is due to the absence of adjacent protons for coupling. The downfield shift of H-8 is attributed to the deshielding effect of the neighboring carbonyl group.

A prominent singlet at δ 3.83 ppm, integrating to six protons, confirms the presence of the two equivalent methoxy groups. In the aliphatic region, three multiplets are observed. The triplet at approximately δ 2.85 ppm is assigned to the benzylic protons at C-4, which are deshielded by the adjacent aromatic ring. The triplet around δ 2.55 ppm corresponds to the protons at C-2, deshielded by the adjacent carbonyl group. The multiplet centered around δ 2.05 ppm is assigned to the protons at C-3, which are coupled to both the C-2 and C-4 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| 196.6 | C-1 (C=O) |

| 153.2 | C-6 |

| 147.6 | C-7 |

| 139.1 | C-10 |

| 126.2 | C-9 |

| 109.9 | C-8 |

| 108.1 | C-5 |

| 60.2 | -OCH₃ |

| 55.7 | -OCH₃ |

| 38.7 | C-2 |

| 23.2 | C-4 |

| 22.8 | C-3 |

Source: Data adapted from a publication by Arkat USA.[1]

Interpretation:

The ¹³C NMR spectrum shows a total of 12 distinct carbon signals, consistent with the molecular formula. The most downfield signal at δ 196.6 ppm is characteristic of a ketone carbonyl carbon (C-1). The aromatic carbons appear in the range of δ 108-154 ppm. The two carbons bearing the methoxy groups (C-6 and C-7) are observed at δ 153.2 and 147.6 ppm, respectively. The quaternary carbons of the aromatic ring (C-9 and C-10) are found at δ 126.2 and 139.1 ppm. The protonated aromatic carbons (C-5 and C-8) resonate at δ 108.1 and 109.9 ppm.

The two methoxy carbons give rise to signals at δ 60.2 and 55.7 ppm. In the aliphatic region, the methylene carbon adjacent to the carbonyl group (C-2) appears at δ 38.7 ppm, while the benzylic carbon (C-4) is at δ 23.2 ppm. The remaining methylene carbon (C-3) is observed at δ 22.8 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[2]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Insert the NMR tube into the spectrometer.

-

Setup: Lock the spectrometer on the deuterium signal of the solvent, and then tune and shim the magnetic field to achieve optimal resolution.[3]

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected.

-

Referencing: Calibrate the chemical shift axis by referencing the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1670 | Strong | C=O (Aryl ketone) stretch |

| ~ 2950-2850 | Medium | C-H (aliphatic) stretch |

| ~ 3050-3000 | Weak-Medium | C-H (aromatic) stretch |

| ~ 1600, 1500 | Medium | C=C (aromatic) stretch |

| ~ 1270, 1030 | Strong | C-O (aryl-alkyl ether) stretch |

Note: The IR spectrum of a solid sample can be influenced by the sampling method (e.g., KBr pellet, ATR).

Interpretation:

The IR spectrum of this compound displays several characteristic absorption bands. The most prominent feature is a strong absorption band around 1670 cm⁻¹, which is indicative of the stretching vibration of the conjugated aryl ketone carbonyl group.[1] The conjugation with the aromatic ring lowers the frequency from that of a typical saturated ketone (around 1715 cm⁻¹).

The spectrum also shows C-H stretching vibrations. The bands in the 2950-2850 cm⁻¹ region are due to the aliphatic C-H bonds of the methylene and methoxy groups. Weaker absorptions between 3050 and 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

The presence of the aromatic ring is further confirmed by the C=C stretching vibrations, which typically appear as a pair of bands around 1600 and 1500 cm⁻¹. Finally, strong absorption bands around 1270 and 1030 cm⁻¹ are attributed to the asymmetric and symmetric C-O stretching of the aryl-alkyl ether (methoxy) groups, respectively.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. It is crucial to ensure the KBr is free of moisture to avoid interfering O-H bands in the spectrum.[4]

-

Pellet Formation: Transfer the finely ground mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will form a thin, transparent or translucent pellet.[5]

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental contributions.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Data Summary (Electron Ionization - EI):

| m/z | Relative Intensity | Possible Fragment |

| 206 | High | [M]⁺ (Molecular Ion) |

| 191 | Moderate | [M - CH₃]⁺ |

| 178 | High | [M - CO]⁺ |

| 163 | Moderate | [M - CO - CH₃]⁺ |

Note: The relative intensities are approximate and can vary depending on the instrument and conditions. The data is based on typical fragmentation patterns of similar compounds.[1]

Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 206, confirming its molecular weight. The fragmentation pattern provides further structural information.

A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from a methoxy group, leading to a fragment ion at m/z 191 ([M - 15]⁺). Another characteristic fragmentation of tetralones is the loss of a neutral carbon monoxide (CO) molecule via a retro-Diels-Alder type reaction or rearrangement, resulting in a strong peak at m/z 178 ([M - 28]⁺). Subsequent loss of a methyl radical from this fragment would give rise to an ion at m/z 163.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector: Set to a temperature of 250 °C.

-

Column: Use a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure elution of the compound.[6]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Source Temperature: Typically set to 230 °C.

-

Mass Range: Scan a mass range of m/z 40-500 to detect the molecular ion and relevant fragments.

-

-

Data Analysis: The acquired mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern can be compared with spectral libraries for confirmation.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and detailed characterization of this compound. The ¹H and ¹³C NMR data allow for the complete assignment of the proton and carbon skeletons, while the IR spectrum confirms the presence of the key functional groups. The mass spectrometry data provides the molecular weight and characteristic fragmentation patterns, further corroborating the structure. The detailed experimental protocols included for each technique offer practical guidance for researchers to obtain high-quality data in their own laboratories. This guide serves as a valuable resource for any scientist working with this important synthetic intermediate.

References

-

Arkat USA, Inc. An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Specac. How to Make a Good KBr Pellet - a Step-by-step Guide. [Link]

-

PIKE Technologies. Perfect Pellet Making. [Link]

-

MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

-

Reddit. What are the best practices for sample preparation for NMR analysis? [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Alberta. NMR Sample Preparation. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

Michigan State University. NMR Spectroscopy. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

-

University of California, Irvine. Supplementary Information File. [Link]

-

University of California, Davis. Chem 117 Reference Spectra Spring 2011. [Link]

-

The Royal Society of Chemistry. Contents. [Link]

-

PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

University of California, Los Angeles. Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. [Link]

-

ResearchGate. Suggested fragmentation mechanism for ion m / z 130. [Link]

-

ResearchGate. (PDF) An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

University of California, Davis. 14.20: DEPT 13C NMR Spectra. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

-

University of California, Davis. Tables For Organic Structure Analysis. [Link]

-

YouTube. Functional Groups from Infrared Spectra. [Link]

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf. [Link]

-

PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. organomation.com [organomation.com]

- 3. depts.washington.edu [depts.washington.edu]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. piketech.com [piketech.com]

- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to 6,7-Dimethoxy-1-tetralone Derivatives in Medicinal Chemistry

Abstract

The 1-tetralone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile building block for a wide array of biologically active compounds.[1] The specific incorporation of 6,7-dimethoxy substitution on this bicyclic aromatic hydrocarbon creates a unique electronic and steric environment, profoundly influencing its synthetic reactivity and pharmacological profile. This guide provides an in-depth technical exploration of 6,7-dimethoxy-1-tetralone and its derivatives, intended for researchers, chemists, and drug development professionals. We will dissect key synthetic pathways, analyze structure-activity relationships (SAR), and detail the mechanisms of action across primary therapeutic areas, including oncology, infectious diseases, and neuroprotection. The content synthesizes field-proven insights with established protocols, offering a comprehensive resource for leveraging this potent chemical core in modern drug discovery.

The this compound Core: A Strategic Foundation

The Privileged Nature of the 1-Tetralone Scaffold

The 1-tetralone framework, chemically known as 3,4-dihydro-2H-naphthalen-1-one, is a benzo-fused cyclohexanone that offers a rigid, three-dimensional structure essential for specific binding to biological targets.[1][2] Its synthetic tractability allows for functionalization at multiple positions, particularly at the C2 position adjacent to the carbonyl group, enabling the generation of diverse chemical libraries. Derivatives of this scaffold have demonstrated a broad spectrum of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][3]

Significance of the 6,7-Dimethoxy Substitution

The methoxy groups at the C6 and C7 positions are not mere decorations; they are critical modulators of the molecule's properties. As strong electron-donating groups, they activate the aromatic ring, influencing its susceptibility to electrophilic substitution and modulating the reactivity of the benzylic C4 position. From a pharmacological standpoint, these groups can act as hydrogen bond acceptors, enhance lipophilicity, and improve metabolic stability, often leading to enhanced potency and favorable pharmacokinetic profiles. This substitution pattern is found in numerous natural products and is a key feature in synthetic compounds targeting a range of biological endpoints.[3]

Synthesis and Derivatization Strategies

The synthesis of this compound and its subsequent derivatization are pivotal for exploring its therapeutic potential. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of production.

General Synthetic Workflow

A common and effective approach involves the Friedel-Crafts acylation of a suitably substituted benzene ring with a succinic anhydride derivative, followed by reduction and intramolecular cyclization. This multi-step process provides reliable access to the core tetralone structure, which can then be elaborated upon.

Caption: General workflow for synthesis and C2-derivatization.

Detailed Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for tetralone synthesis.

Objective: To synthesize the this compound core.

Materials:

-

3,4-Dimethoxyphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Ethylene gas

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 3,4-dimethoxyphenylacetic acid in a minimal amount of dry DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield (3,4-dimethoxyphenyl)acetyl chloride.

-

Friedel-Crafts Acylation: Dissolve the crude acid chloride in dry DCM and cool to 0°C. Add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C. Bubble ethylene gas through the vigorously stirred solution for 4-6 hours.[4]

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Cyclization: The intermediate from the previous step is often cyclized using a strong acid. A common method is to heat the intermediate in polyphosphoric acid (PPA) at 80-100°C for 1-2 hours until TLC indicates the consumption of the starting material.

-

Purification: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound as a solid.[5] The melting point should be approximately 98-100°C.[5]

Detailed Protocol 2: Synthesis of a C2-Benzylidene Derivative

This protocol describes a Claisen-Schmidt condensation to install a pharmacologically important benzylidene moiety at the C2 position.[6]

Objective: To synthesize 2-(3',4'-dimethoxybenzylidene)-6,7-dimethoxy-1-tetralone.

Materials:

-

This compound

-

3,4-Dimethoxybenzaldehyde

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) and 3,4-dimethoxybenzaldehyde (1.1 equivalents) in methanol in a round-bottom flask.

-

Base Addition: Add a solution of 3% potassium hydroxide in methanol dropwise to the stirred mixture at room temperature.[6]

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-5 hours, often indicated by the formation of a precipitate.[6]

-

Isolation and Purification: Filter the resulting solid and wash with cold methanol to remove unreacted starting materials. If no precipitate forms, concentrate the reaction mixture under reduced pressure, add water, and extract with DCM. Dry the organic layer and purify by column chromatography or recrystallization from ethanol to yield the target chalcone derivative.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The this compound scaffold has been extensively explored as a platform for developing agents against a variety of diseases.

Anticancer Activity

Derivatives of this scaffold have demonstrated potent activity against various cancer cell lines, acting through multiple mechanisms.[3]